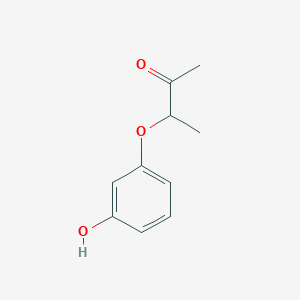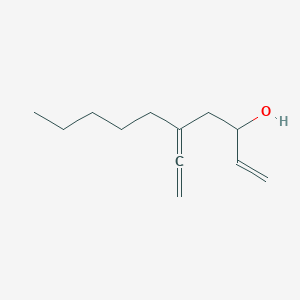
5-Ethenylidenedec-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenylidenedec-1-EN-3-OL is an organic compound with a unique structure that includes an ethenylidene group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylidenedec-1-EN-3-OL can be achieved through several methods. One common approach involves the reaction of dec-1-ene with formaldehyde under basic conditions to form the corresponding alcohol. Another method includes the use of Grignard reagents, where an alkyl magnesium halide reacts with an aldehyde to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using catalysts to increase yield and efficiency. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenylidenedec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Ethenylidenedec-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethenylidenedec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethenylidene group can participate in various chemical reactions, altering the compound’s behavior and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-1-en-3-ol: Similar structure but with a shorter carbon chain.
Oct-1-en-3-ol: Another alkenyl alcohol with a different carbon chain length.
Dec-1-en-3-ol: Similar structure but without the ethenylidene group.
Uniqueness
5-Ethenylidenedec-1-EN-3-OL is unique due to its specific combination of an ethenylidene group and a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
821782-58-5 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
InChI |
InChI=1S/C12H20O/c1-4-7-8-9-11(5-2)10-12(13)6-3/h6,12-13H,2-4,7-10H2,1H3 |
InChI-Schlüssel |
PITJWEYGNPDPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=C=C)CC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
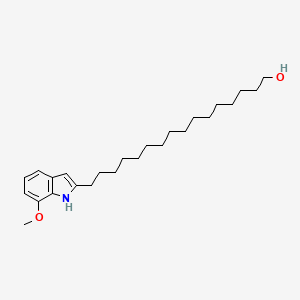
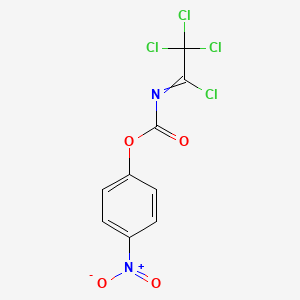
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)

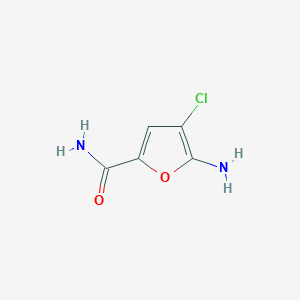
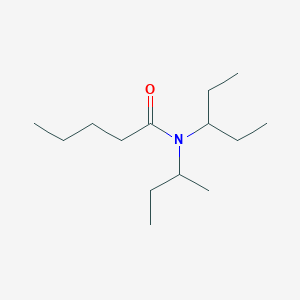

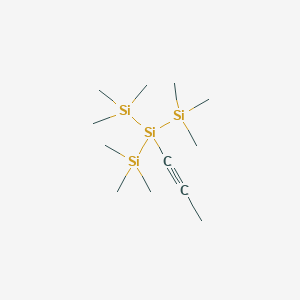
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
